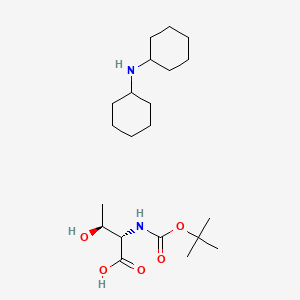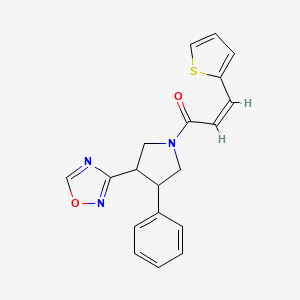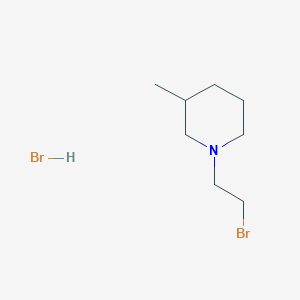
1-(2-Bromoethyl)-3-methylpiperidine;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromoethyl)-3-methylpiperidine;hydrobromide is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromoethyl group attached to the piperidine ring, which is further methylated. The hydrobromide salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromoethyl)-3-methylpiperidine;hydrobromide typically involves the alkylation of 3-methylpiperidine with 2-bromoethanol, followed by the formation of the hydrobromide salt. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. The final product is typically purified through recrystallization or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Bromoethyl)-3-methylpiperidine;hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, resulting in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the bromoethyl group to an ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl-substituted piperidine derivatives.
Applications De Recherche Scientifique
1-(2-Bromoethyl)-3-methylpiperidine;hydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of receptor-ligand interactions and as a building block for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including its use in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(2-Bromoethyl)-3-methylpiperidine;hydrobromide involves its interaction with specific molecular targets, such as receptors or enzymes. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. This interaction can result in the inhibition or activation of specific pathways, depending on the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Chloroethyl)-3-methylpiperidine;hydrochloride: Similar structure but with a chloroethyl group instead of a bromoethyl group.
1-(2-Iodoethyl)-3-methylpiperidine;hydroiodide: Contains an iodoethyl group, which can exhibit different reactivity compared to the bromoethyl group.
1-(2-Bromoethyl)-4-methylpiperidine;hydrobromide: Similar compound with a methyl group at the 4-position of the piperidine ring.
Uniqueness
1-(2-Bromoethyl)-3-methylpiperidine;hydrobromide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the bromoethyl group provides distinct chemical properties, making it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
1-(2-bromoethyl)-3-methylpiperidine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrN.BrH/c1-8-3-2-5-10(7-8)6-4-9;/h8H,2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSUBBOWCLEOBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCBr.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(3,4-Dimethylphenoxy)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one](/img/structure/B2749624.png)
![4-(6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine](/img/structure/B2749625.png)

![5-(Cyclopropylmethyl)-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2749631.png)
![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2749632.png)


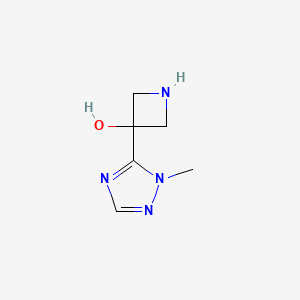
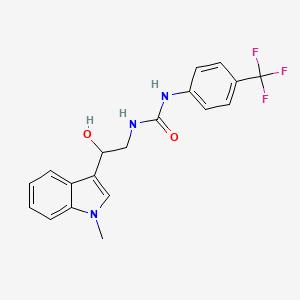
![3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2749638.png)
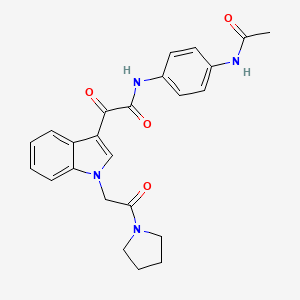
![5-bromo-2-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2749641.png)
